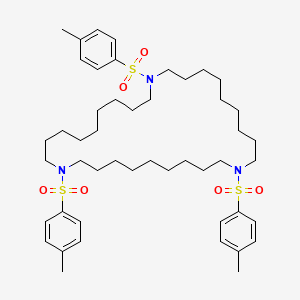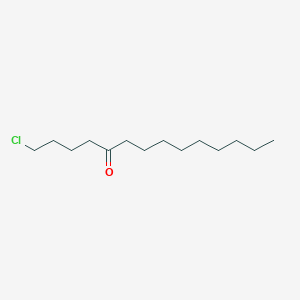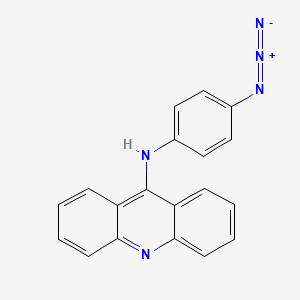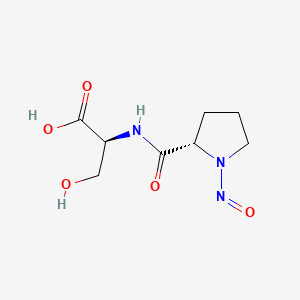![molecular formula C16H15BrN2O2 B14386320 N-Benzyl-N'-[2-(4-bromophenyl)-2-oxoethyl]urea CAS No. 88419-06-1](/img/structure/B14386320.png)
N-Benzyl-N'-[2-(4-bromophenyl)-2-oxoethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-N’-[2-(4-bromophenyl)-2-oxoethyl]urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a benzyl group, a bromophenyl group, and a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N’-[2-(4-bromophenyl)-2-oxoethyl]urea typically involves the reaction of benzylamine with 4-bromophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Benzylamine reacts with 4-bromophenyl isocyanate in an organic solvent such as dichloromethane.
Step 2: The reaction mixture is stirred at room temperature for several hours.
Step 3: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of N-Benzyl-N’-[2-(4-bromophenyl)-2-oxoethyl]urea may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored to maintain consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-N’-[2-(4-bromophenyl)-2-oxoethyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
N-Benzyl-N’-[2-(4-bromophenyl)-2-oxoethyl]urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Benzyl-N’-[2-(4-bromophenyl)-2-oxoethyl]urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- N-Benzyl-N’-[2-(4-chlorophenyl)-2-oxoethyl]urea
- N-Benzyl-N’-[2-(4-fluorophenyl)-2-oxoethyl]urea
- N-Benzyl-N’-[2-(4-methylphenyl)-2-oxoethyl]urea
Uniqueness
N-Benzyl-N’-[2-(4-bromophenyl)-2-oxoethyl]urea is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
88419-06-1 |
|---|---|
Fórmula molecular |
C16H15BrN2O2 |
Peso molecular |
347.21 g/mol |
Nombre IUPAC |
1-benzyl-3-[2-(4-bromophenyl)-2-oxoethyl]urea |
InChI |
InChI=1S/C16H15BrN2O2/c17-14-8-6-13(7-9-14)15(20)11-19-16(21)18-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,18,19,21) |
Clave InChI |
LDACYORQFODCJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)NCC(=O)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Chloro-3-nitro-4-[3-(trifluoromethyl)phenoxy]benzene-1-sulfonamide](/img/structure/B14386263.png)
![1,1'-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14386269.png)


![1-Bromo-5-[1-(2,4-dimethoxyphenyl)ethyl]-2,4-dimethoxybenzene](/img/structure/B14386287.png)
![2-(3-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B14386293.png)


![Ethyl [4-ethoxy-3-(ethoxymethyl)phenyl]carbamate](/img/structure/B14386311.png)
![2-[2-(2,3,4-Tribromophenoxy)ethoxy]ethyl prop-2-enoate](/img/structure/B14386321.png)
